Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18137719
InChI: InChI=1S/C8H13N3O2/c1-6(2)13-8(12)5-11-4-7(9)3-10-11/h3-4,6H,5,9H2,1-2H3
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC18137719

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name propan-2-yl 2-(4-aminopyrazol-1-yl)acetate
Standard InChI InChI=1S/C8H13N3O2/c1-6(2)13-8(12)5-11-4-7(9)3-10-11/h3-4,6H,5,9H2,1-2H3
Standard InChI Key DIMRWILTJYUTQM-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)CN1C=C(C=N1)N

Introduction

Chemical Identity and Structural Characterization

Isopropyl 2-(4-amino-1H-pyrazol-1-yl)acetate belongs to the class of pyrazole derivatives, which are renowned for their versatility in medicinal chemistry and organic synthesis. The compound’s molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g/mol. Key structural features include:

  • A pyrazole ring substituted with an amino group at the 4-position.

  • An acetoxy group (-O-C(=O)-) linked to the pyrazole’s 1-position.

  • An isopropyl ester moiety (-O-CO-O-iPr) as the terminal functional group.

Structural Data and Spectroscopic Properties

The compound’s IUPAC name is propan-2-yl 2-(4-aminopyrazol-1-yl)acetate, and its canonical SMILES representation is CC1=C(N)N(C=C1)CC(=O)OC(C)C. Key spectroscopic data for analogous compounds include:

  • ¹H NMR: Peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm, doublet), pyrazole protons (δ 6.5–7.5 ppm), and acetoxy methylene (δ 4.1–4.3 ppm).

  • IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=O (1720–1740 cm⁻¹), and C-O (1200–1250 cm⁻¹).

PropertyValue
Molecular FormulaC₉H₁₅N₃O₂
Molecular Weight197.23 g/mol
IUPAC NamePropan-2-yl 2-(4-aminopyrazol-1-yl)acetate
Boiling PointEstimated 280–300°C (extrapolated from analogs)
SolubilityModerate in polar organic solvents (e.g., DMSO, ethanol)

Reactivity and Functionalization

The compound’s reactivity is governed by its amino and ester functionalities, enabling diverse transformations:

Nucleophilic Substitution

The amino group undergoes acylation or alkylation reactions. For instance, treatment with acetyl chloride yields N-acetyl derivatives, while reaction with methyl iodide produces N-methylated analogs.

Ester Hydrolysis

Under acidic or basic conditions, the isopropyl ester hydrolyzes to form 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a precursor for further derivatization:

C₉H₁₅N₃O₂+H₂OH⁺/OH⁻C₇H₁₀N₃O₂+C₃H₈O\text{C₉H₁₅N₃O₂} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{C₇H₁₀N₃O₂} + \text{C₃H₈O}

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles .

Applications in Medicinal Chemistry and Drug Design

Lead Optimization

The compound serves as a scaffold for designing DHODH inhibitors, leveraging its ability to occupy the ubiquinone-binding site. Substitutions at the 4-amino position modulate potency and selectivity .

Prodrug Development

The isopropyl ester enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active acetic acid derivative, enabling targeted delivery.

Comparison with Related Pyrazole Derivatives

CompoundKey Structural DifferencesBiological Activity
TeriflunomideTrifluoromethylphenyl groupDHODH inhibitor (IC₅₀ = 60 µM)
BrequinarQuinoline coreAnticancer (IC₅₀ = 0.2 µM)
Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetateMethyl at pyrazole 4-positionAntimicrobial (MIC = 32 µg/mL)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator